Z-Ser-gly-oet

Descripción

BenchChem offers high-quality Z-Ser-gly-oet suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Ser-gly-oet including the price, delivery time, and more detailed information at info@benchchem.com.

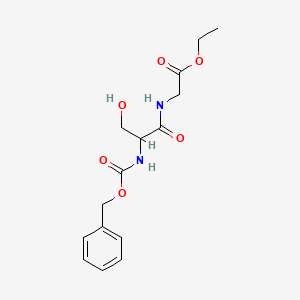

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O6/c1-2-22-13(19)8-16-14(20)12(9-18)17-15(21)23-10-11-6-4-3-5-7-11/h3-7,12,18H,2,8-10H2,1H3,(H,16,20)(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOONJGSLKPDXCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to Z-Ser-Gly-OEt: A Cornerstone Dipeptide in Modern Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Z-Ser-Gly-OEt in Peptide Synthesis

In the intricate field of peptide chemistry and drug development, the strategic use of protected amino acid building blocks is paramount for the successful synthesis of complex peptide structures. Among these crucial reagents, N-benzyloxycarbonyl-L-seryl-L-glycine ethyl ester, commonly abbreviated as Z-Ser-Gly-OEt, stands out as a versatile and widely utilized dipeptide. Its unique structural features, combining the functional amino acids serine and glycine with strategic protecting groups, make it an invaluable tool for researchers.[1] This guide provides a comprehensive technical overview of Z-Ser-Gly-OEt, from its fundamental chemical properties to its applications in cutting-edge research and development.

Core Molecular Attributes of Z-Ser-Gly-OEt

A thorough understanding of the physicochemical properties of Z-Ser-Gly-OEt is essential for its effective application. These attributes dictate its reactivity, solubility, and compatibility with various synthetic strategies.

Chemical Structure and Stereochemistry

Z-Ser-Gly-OEt is a dipeptide derivative composed of L-serine and L-glycine. The N-terminus of the serine residue is protected by a benzyloxycarbonyl (Z) group, a widely employed urethane-type protecting group in peptide synthesis due to its stability under various conditions and its susceptibility to removal by catalytic hydrogenation. The C-terminus of the glycine residue is protected as an ethyl ester (OEt), which facilitates purification and can be selectively cleaved under basic conditions.

Caption: Structural representation of Z-Ser-Gly-OEt.

Molecular Formula and Weight

The precise molecular formula and weight are critical for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀N₂O₆ | [1] |

| Molecular Weight | 324.33 g/mol | [1] |

| CAS Number | 4526-93-6 | [1] |

| PubChem CID | 658436 | [1] |

Synthesis and Characterization: Ensuring Purity and Identity

The reliable synthesis and rigorous characterization of Z-Ser-Gly-OEt are fundamental to its successful application in research and development.

Synthesis of Z-Ser-Gly-OEt

The synthesis of Z-Ser-Gly-OEt is typically achieved through a solution-phase peptide coupling reaction. A common approach involves the coupling of N-benzyloxycarbonyl-L-serine (Z-Ser-OH) with glycine ethyl ester (H-Gly-OEt).

Illustrative Synthetic Workflow:

Caption: General workflow for the synthesis of Z-Ser-Gly-OEt.

Detailed Experimental Protocol (Illustrative):

-

Activation of Z-Ser-OH: Dissolve N-benzyloxycarbonyl-L-serine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an additive like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) at 0°C. Stir the mixture for 30-60 minutes to form the active ester.

-

Coupling Reaction: To the activated Z-Ser-OH solution, add a solution of glycine ethyl ester hydrochloride (1 equivalent) and a base such as triethylamine (1 equivalent) to neutralize the hydrochloride salt. Allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with dilute acid (e.g., 1N HCl) and a saturated sodium bicarbonate solution to remove unreacted starting materials and byproducts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure Z-Ser-Gly-OEt as a white solid.[1]

Spectroscopic Characterization

Rigorous spectroscopic analysis is essential to confirm the identity and purity of the synthesized Z-Ser-Gly-OEt.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the protons of the serine and glycine residues, the ethyl ester, and the benzyloxycarbonyl protecting group. Expected signals include multiplets for the aromatic protons of the Z group, signals for the α- and β-protons of serine and glycine, and a quartet and triplet for the ethyl group.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbons of the peptide bond and the ester, the aromatic carbons of the Z group, and the aliphatic carbons of the amino acid residues and the ethyl group.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of Z-Ser-Gly-OEt. In electrospray ionization (ESI) mass spectrometry, the molecule is typically observed as its protonated form [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of 324.33 g/mol .

Applications in Research and Drug Development

Z-Ser-Gly-OEt serves as a crucial building block in the synthesis of a wide range of peptides with therapeutic and research applications.

Solid-Phase Peptide Synthesis (SPPS)

The primary application of Z-Ser-Gly-OEt is in solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptides. In SPPS, the Z-protected dipeptide can be coupled to a resin-bound amino acid or peptide chain. The benzyloxycarbonyl group provides robust protection of the N-terminus during the coupling reaction and can be selectively removed by catalytic hydrogenation, which is orthogonal to many other protecting groups used in SPPS.

Logical Flow of Z-Ser-Gly-OEt in SPPS:

Caption: Integration of Z-Ser-Gly-OEt into a solid-phase peptide synthesis cycle.

Synthesis of Bioactive Peptides and Peptidomimetics

The serine-glycine motif is present in numerous biologically active peptides. Z-Ser-Gly-OEt provides a convenient and efficient way to introduce this dipeptide unit into synthetic targets. This is particularly relevant in the development of peptidomimetics, where the core peptide structure is modified to enhance properties such as stability, bioavailability, and target affinity.

Enzymatic Studies

Z-Ser-Gly-OEt can also be utilized as a substrate in enzymatic assays. The peptide bond between serine and glycine can be a target for specific proteases, and the release of the ethyl ester or other modifications can be monitored to study enzyme kinetics and inhibition.

Conclusion: A Versatile Tool for Advancing Peptide Science

Z-Ser-Gly-OEt is a chemically well-defined and highly versatile dipeptide building block that plays a significant role in modern peptide chemistry and drug development. Its strategic combination of protecting groups allows for its seamless integration into complex synthetic strategies, particularly in solid-phase peptide synthesis. A thorough understanding of its chemical properties, synthesis, and characterization is essential for researchers and scientists to effectively leverage this important reagent in the pursuit of novel therapeutics and a deeper understanding of biological processes.

References

-

Chem-Impex International. Z-L-seryl-L-glycine ethyl ester. Available at: [Link] (Accessed February 7, 2026).

Sources

Technical Monograph: N-Benzyloxycarbonyl-L-Serine-Glycine Ethyl Ester (Z-Ser-Gly-OEt)

[1][2]

CAS Registry Number: 4526-93-6 Formula: C₁₅H₂₀N₂O₆ Molecular Weight: 324.33 g/mol [1][2][3]

Executive Summary

N-benzyloxycarbonyl-L-serine-glycine ethyl ester (Z-Ser-Gly-OEt) is a protected dipeptide derivative serving as a critical intermediate in peptide synthesis and a chromogenic/fluorogenic substrate model in enzymology.[1] Its structural architecture combines the stability of the carbobenzyloxy (Cbz/Z) protecting group with the reactive versatility of an ethyl ester, making it an ideal candidate for kinetic profiling of serine proteases (specifically elastases and esterases) and as a fragment for convergent peptide assembly.

This guide provides a comprehensive technical analysis of Z-Ser-Gly-OEt, detailing its synthesis, purification, and application in enzymatic assays.[1]

Molecular Architecture & Chemical Logic[1]

The utility of Z-Ser-Gly-OEt is defined by its four distinct structural zones. Understanding these zones is essential for experimental design.[1]

| Structural Component | Chemical Function | Experimental Relevance |

| N-Terminus: Benzyloxycarbonyl (Z) | Protection | Provides urethane-type protection, preventing racemization during coupling and rendering the amine nucleophilically inert.[1] Cleavable via catalytic hydrogenolysis ( |

| Residue 1: L-Serine | Recognition/Active Site | The hydroxymethyl side chain ( |

| Residue 2: Glycine | Spacer/Flexibility | Lacks a side chain, providing conformational flexibility. This minimizes steric hindrance at the cleavage site, allowing optimal enzyme access to the ester bond. |

| C-Terminus: Ethyl Ester (OEt) | Activation/Reporter | Activates the carbonyl for nucleophilic attack (synthetic utility) or serves as the leaving group in hydrolysis assays (enzymatic utility). |

Chemical Synthesis Protocol

Objective: Synthesize Z-Ser-Gly-OEt via carbodiimide-mediated coupling. Challenge: The primary challenge is preventing O-acylation of the unprotected serine hydroxyl group during carboxyl activation.

Method: DCC/HOBt Coupling Strategy

This protocol utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress racemization and prevent O-acylation.[1]

Reagents

-

Component A: Z-L-Ser-OH (1.0 eq)[1]

-

Component B: H-Gly-OEt·HCl (1.0 eq)

-

Coupling Agent: DCC (1.1 eq)

-

Additive: HOBt (1.1 eq)

-

Base: N-Methylmorpholine (NMM) (1.0 eq) - to neutralize the Gly-OEt salt[1]

-

Solvent: Anhydrous DMF or

Step-by-Step Workflow

-

Activation: Dissolve Z-L-Ser-OH and HOBt in anhydrous DMF at 0°C.

-

Neutralization: In a separate vessel, dissolve H-Gly-OEt·HCl in DMF and add NMM. Stir for 5 minutes to liberate the free amine.

-

Coupling: Add the neutralized Gly-OEt solution to the Z-Ser-OH mixture.

-

Initiation: Add DCC (dissolved in a small amount of DMF) dropwise to the reaction mixture at 0°C.

-

Incubation: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) and stir overnight (12-18 hours).

-

Observation: A white precipitate (Dicyclohexylurea, DCU) will form.

-

-

Workup:

-

Filter off the DCU precipitate.

-

Evaporate the solvent under reduced pressure.

-

Redissolve the residue in Ethyl Acetate (EtOAc).

-

-

Extraction (Wash Cycle):

-

Wash EtOAc phase with 5% Citric Acid (removes unreacted amine).

-

Wash with 5%

(removes unreacted acid). -

Wash with Brine (saturated NaCl).

-

-

Purification: Dry over

, filter, and concentrate. Recrystallize from EtOAc/Hexane.

Synthesis Pathway Diagram

Figure 1: Synthetic pathway utilizing HOBt-mediated DCC coupling to ensure regioselectivity.

Enzymatic Application: Kinetic Profiling

Z-Ser-Gly-OEt is a model substrate for Serine Proteases (e.g., Elastase, Subtilisin) and Esterases .[1] The enzyme targets the ester bond between the Glycine and the Ethyl group, acting as an esterase.

Mechanism of Action

The catalytic triad of the enzyme (Asp-His-Ser) attacks the carbonyl carbon of the ethyl ester.

-

Acylation: Enzyme Ser-OH attacks the ester carbonyl, releasing Ethanol and forming an Acyl-Enzyme intermediate.[1]

-

Deacylation: Water attacks the Acyl-Enzyme, releasing Z-Ser-Gly-OH and regenerating the free enzyme.[1]

Protocol: pH-Stat Kinetic Assay

This method measures the rate of hydrolysis by monitoring the liberation of acid (Z-Ser-Gly-OH) in real-time.[1]

Reagents:

-

Buffer: 0.1 M KCl (unbuffered to allow pH monitoring), maintained at pH 7.0-8.0.

-

Substrate Stock: 10 mM Z-Ser-Gly-OEt in Methanol or DMSO.

-

Titrant: 0.01 M NaOH.

Procedure:

-

Equilibration: Add 10 mL of 0.1 M KCl to the reaction vessel thermostatted at 25°C.

-

Blanking: Add substrate stock (e.g., 100 µL) and monitor for spontaneous hydrolysis (background).

-

Initiation: Add Enzyme solution.

-

Titration: The pH-stat autotitrator adds NaOH to maintain constant pH.[1]

-

Calculation: The slope of NaOH volume vs. time corresponds to the initial velocity (

).

Data Analysis:

Plot

Enzymatic Hydrolysis Diagram[4][5]

Figure 2: Catalytic cycle of serine protease/esterase hydrolysis of Z-Ser-Gly-OEt.

Analytical Characterization (QC)

To validate the integrity of Z-Ser-Gly-OEt, the following analytical parameters must be met.

| Technique | Expected Signal / Observation | Structural Assignment |

| TLC | Single spot, | Purity check; absence of Z-Ser-OH or H-Gly-OEt.[1] |

| 1H NMR (DMSO-d6) | Aromatic protons of Z-group (Benzyl).[1] | |

| Benzylic | ||

| Ethyl ester | ||

| Glycine | ||

| Mass Spec (ESI) | Confirms molecular mass. |

References

-

Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.[1] (Foundational text on Z-protection and peptide coupling strategies).

-

Fruton, J. S. (1982). Proteinase-catalyzed synthesis of peptide bonds. Advances in Enzymology and Related Areas of Molecular Biology. Link

-

Bachem. (2024).[1] Peptide Coupling Reagents: A Guide. Bachem Technical Guides. Link

-

PubChem. (2024).[1][4] Compound Summary for CID 1742149: N-Benzyloxycarbonyl-L-serylglycine ethyl ester.[1][2] National Library of Medicine. Link

-

Thermo Fisher Scientific. (2024).[1] Product Specification: N-Benzyloxycarbonyl-L-serylglycine ethyl ester.[1][2] Link

Sources

Technical Guide: Solubility Properties and Handling of Z-Ser-Gly-OEt in DMSO and Aqueous Systems

[1][2]

Executive Summary

Z-Ser-Gly-OEt (N-Benzyloxycarbonyl-L-seryl-glycine ethyl ester, CAS: 4526-93-6) serves as a critical model substrate in enzymatic peptide synthesis and kinetic hydrolysis studies.[1][2] Its physicochemical duality—comprising a hydrophobic benzyloxycarbonyl (Z) cap and ethyl ester terminus flanking a polar serine residue—creates specific solubility challenges.[2] While highly soluble in Dimethyl Sulfoxide (DMSO) , it exhibits poor thermodynamic solubility in water.

This guide details the mechanistic underpinnings of these solubility profiles, provides validated protocols for stock preparation, and outlines strategies for managing DMSO/water co-solvent systems to maximize experimental reproducibility in drug development and biocatalysis.

Part 1: Physicochemical Profile & Solvation Mechanisms[1][3]

Structural Determinants of Solubility

The solubility behavior of Z-Ser-Gly-OEt is dictated by the competition between its hydrophobic protecting groups and its hydrogen-bonding peptide backbone.[1][2]

| Moiety | Chemical Nature | Solvation Preference | Impact on Solubility |

| Z-Group (Cbz) | Aromatic Carbamate | Lipophilic | Drives solubility in DMSO/Organic solvents; limits aqueous solubility.[1][2] |

| Serine Residue | Polar (-CH₂OH) | Hydrophilic | Provides limited H-bond donation; insufficient to solubilize the full molecule in water alone.[1][2] |

| Glycine Linker | Flexible Backbone | Neutral | Facilitates conformational freedom; exposes peptide bonds to solvent.[1][2] |

| Ethyl Ester (-OEt) | Aliphatic Ester | Lipophilic | Reduces polarity of the C-terminus; promotes aggregation in water.[1][2] |

The DMSO Solvation Mechanism

DMSO acts as a "super-solvent" for Z-Ser-Gly-OEt due to its dipolar aprotic nature.[1][2]

-

Dipole Interaction: The sulfoxide group (S=O) accepts hydrogen bonds from the Serine hydroxyl and peptide amide protons (

). -

Dispersion Forces: The methyl groups of DMSO interact favorably with the hydrophobic Z-ring and ethyl chain via van der Waals forces.[1]

-

Disruption of Aggregates: DMSO effectively breaks intermolecular peptide-peptide H-bonds, preventing the formation of

-sheet-like aggregates that often precipitate protected peptides.[1][2]

The Aqueous Hydrophobic Effect

In water, the hydrophobic Z-group and ethyl ester disrupt the hydrogen-bonding network of bulk water (entropic penalty).[1][2] The water molecules form an ordered "clathrate-like" cage around these hydrophobic moieties.[1][2] To minimize this entropic cost, Z-Ser-Gly-OEt molecules self-aggregate, leading to precipitation.[1][2] The Serine hydroxyl group, while capable of H-bonding with water, is sterically overwhelmed by the flanking hydrophobic domains.[1]

Part 2: Experimental Protocols

Protocol A: Preparation of High-Integrity DMSO Stock Solutions

Objective: Create a stable, standardizable stock solution (e.g., 50 mM) for downstream dilution.

Materials:

-

Anhydrous DMSO (Grade: ACS Spectrophotometric or better,

99.9%).[2] -

Amber glass vials (to prevent photodegradation of the Z-group).[1][2]

Step-by-Step Methodology:

-

Equilibration: Allow the Z-Ser-Gly-OEt container to reach room temperature before opening to prevent water condensation.

-

Weighing: Weigh approximately 16.2 mg of Z-Ser-Gly-OEt (MW: 324.33 g/mol ) into a tared amber vial.

-

Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

-

Dissolution: Vortex vigorously for 30 seconds. The powder should dissolve instantly to form a clear, colorless solution.

-

Validation: Visually inspect for "schlieren" lines (indicating incomplete mixing) or particulates.[1][2]

-

Storage: Aliquot into single-use volumes (e.g., 50

L) and store at -20°C.

Protocol B: Determination of Kinetic Solubility Limit in Aqueous Buffer

Objective: Determine the maximum concentration ("Kinetic Solubility") achievable in an assay buffer before precipitation occurs.

Context: In drug assays, compounds are often diluted from DMSO into buffer. The "Kinetic Solubility" is the concentration where the compound stays in solution long enough for the assay (e.g., 2-4 hours) before thermodynamically stable crystals form.

Workflow:

-

Prepare Buffer: Standard assay buffer (e.g., 50 mM Phosphate, pH 7.0).

-

Sequential Spiking:

-

Place 190

L of buffer into 96-well plate wells. -

Spike 10

L of DMSO stock at increasing concentrations (e.g., 10, 20, 50, 100 mM stocks) to achieve final concentrations of 0.5, 1.0, 2.5, 5.0 mM (maintaining 5% DMSO constant).

-

-

Incubation: Shake at room temperature for 2 hours.

-

Detection (Turbidimetry): Measure Absorbance at 600 nm (OD600).

-

Detection (HPLC - Optional but Recommended): Centrifuge samples, inject supernatant. Compare peak area to a standard.

Part 3: The DMSO/Water Co-Solvent Interface

When mixing the DMSO stock into aqueous buffer, three critical phenomena occur:

-

Exothermic Mixing: DMSO and water mixing releases heat.[1][2] Recommendation: Vortex immediately upon addition to dissipate local heat and prevent thermal degradation of the ester.

-

The "Oiling Out" Zone: At intermediate water contents (e.g., 10-30% water in DMSO), the solubility may drop non-linearly.[1]

-

Enzyme Compatibility: If used for enzymatic synthesis (e.g., with Subtilisin or Carboxypeptidase Y), high DMSO concentrations (>20-30%) may denature the enzyme.[1][2]

Part 4: Visualization of Solvation & Workflow

Solvation Mechanism Diagram

This diagram illustrates the competitive interaction between solvent molecules and the Z-Ser-Gly-OEt substrate.[1][2]

Figure 1: Mechanistic contrast between DMSO stabilization and aqueous hydrophobic aggregation.

Solubility Determination Workflow

A logical flow for researchers to determine the optimal solvent conditions for their specific assay.

Figure 2: Decision tree for establishing stable assay conditions.

References

-

ChemicalBook. (2024).[1][2] Z-Ser-Gly-OEt Product Properties and CAS 4526-93-6 Verification. Retrieved from [2]

-

Chem-Impex International. (2024).[1][2] Z-L-seryl-L-glycine ethyl ester - Solubility and Stability Data. Retrieved from

-

Ziath. (2023).[1][2] The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from

-

PubChem. (2025).[1][2] N-Benzyloxycarbonyl-L-serine (Related Structure Solubility Data). Retrieved from [2]

-

Gayet, A. et al. (2018).[1][2] How do glycerol and dimethyl sulphoxide affect local tetrahedral structure of water around a nonpolar solute? PubMed.[1][2] Retrieved from

-

Sriram Chem. (2024).[1][2] Z-Gly-OEt Solubility in Organic Solvents. Retrieved from [2]

Comparative Technical Guide: Z-Ser-Gly-OEt vs. Z-Gly-Gly-OEt

Executive Summary

This guide provides a high-resolution technical analysis comparing Z-Ser-Gly-OEt (N-Cbz-L-seryl-glycine ethyl ester) and Z-Gly-Gly-OEt (N-Cbz-glycyl-glycine ethyl ester). While both compounds serve as dipeptide substrates in enzymatic assays and peptide synthesis, their utility diverges significantly due to the physiochemical properties of the P1 residue (Serine vs. Glycine).

This document details their structural differences, synthetic pathways (highlighting the orthogonality required for Serine), and their specific applications in probing protease subsite specificity (S1-P1 interactions).

Structural & Physicochemical Analysis

The fundamental difference lies in the side chain of the N-terminal amino acid. This variation dictates the molecule's solubility, stereochemistry, and interaction with biological targets.

Comparative Data Table

| Feature | Z-Gly-Gly-OEt | Z-Ser-Gly-OEt |

| Molecular Formula | ||

| Molecular Weight | ~294.3 g/mol | ~324.3 g/mol |

| N-Terminus | Benzyloxycarbonyl (Z/Cbz) | Benzyloxycarbonyl (Z/Cbz) |

| P1 Residue Side Chain | Hydrogen (-H) | Hydroxymethyl (-CH₂OH) |

| Stereochemistry | Achiral (Gly is non-chiral) | Chiral (L-Serine is standard) |

| Solubility | Soluble in DMSO, DMF, EtOH; Low in | Higher polarity; Soluble in alcohols, DMSO |

| Enzymatic Role | Steric "Null" Probe | Polar/Nucleophilic Probe |

Stereochemical Implications[1]

-

Z-Gly-Gly-OEt: Glycine is achiral. This molecule has no optical rotation and presents a conformationally flexible backbone (

angles are less restricted). It is an ideal "baseline" substrate to measure steric accessibility of an enzyme active site without side-chain interference. -

Z-Ser-Gly-OEt: Serine introduces a chiral center (

). The L-isomer is typically required for biological relevance. The hydroxymethyl group allows for intramolecular hydrogen bonding, potentially rigidifying the peptide backbone compared to the Gly variant.

Synthetic Considerations: The "Orthogonality" Challenge

Synthesizing Z-Gly-Gly-OEt is a straightforward amide coupling. However, synthesizing Z-Ser-Gly-OEt requires a self-validating protection strategy to prevent O-acylation of the Serine hydroxyl group.

Synthesis Workflow (Graphviz)

The following diagram contrasts the direct coupling of Glycine with the protected coupling required for Serine.

Critical Control Points

-

Serine Protection: Attempting to couple Z-Ser-OH (unprotected side chain) directly often leads to ester formation on the side chain (O-acylation) rather than the desired amide bond. Using Z-Ser(tBu)-OH or Z-Ser(Bn)-OH is the industry standard.

-

Racemization: Activation of urethane-protected amino acids (like Z-Ser) is generally safe from racemization, but excessive base during coupling can epimerize the chiral Serine center.

Enzymatic Kinetics & Substrate Specificity[2][3]

These molecules are primarily used as chromogenic or esterase substrates for proteases such as Papain, Chymotrypsin, and Subtilisin.

The P1-S1 Interaction Mechanism

Proteases recognize substrates based on the fit between the substrate's amino acid side chains (P residues) and the enzyme's binding pockets (S subsites).

-

Z-Gly-Gly-OEt (The "Scanner"):

-

Interaction: The Glycine P1 residue is small. It fits into almost any S1 pocket (hydrophobic, hydrophilic, large, or small).

-

Use Case: Used to determine the baseline esterase activity of an enzyme or to study the catalytic machinery (catalytic triad) without steric hindrance from the substrate.

-

Kinetics: High

, variable

-

-

Z-Ser-Gly-OEt (The "Probe"):

-

Interaction: The Serine P1 residue probes for polar S1 pockets . The hydroxyl group can form hydrogen bonds with residues in the active site (e.g., Asp or His).

-

Use Case: Distinguishing between proteases that prefer hydrophobic residues (like Chymotrypsin, which prefers Phe/Trp but tolerates Gly) vs. those that can accommodate or require polar nucleophiles.

-

Acyl-Enzyme Stability: The Ser-OH can occasionally participate in "non-productive binding," where the side chain H-bonds incorrectly, potentially altering

.

-

Kinetic Pathway (Graphviz)

The following diagram illustrates the Michaelis-Menten pathway for the hydrolysis of these esters.

Experimental Protocol: Comparative Esterase Assay

Objective: To determine the specific activity of a protease (e.g., Papain) against both substrates to quantify subsite preference.

Reagents Preparation

-

Buffer: 0.1 M Phosphate buffer, pH 7.0 (containing 1 mM EDTA and 5 mM Cysteine for Papain activation).

-

Substrate Stock:

-

Dissolve Z-Gly-Gly-OEt in minimal DMSO (final assay concentration <5% DMSO).

-

Dissolve Z-Ser-Gly-OEt in minimal DMSO.

-

Note: Z-Ser-Gly-OEt may require slightly more vigorous vortexing or mild warming (30°C) due to H-bonding aggregation.

-

Assay Steps (Self-Validating)

-

Blanking: Place 2.9 mL of Buffer + 0.1 mL of Substrate Stock in a cuvette. Zero the spectrophotometer at 254 nm (detecting the benzoyl group is difficult, usually pH stat is preferred for ethyl esters, OR use a coupled indicator. Correction: For simple Ethyl Esters, pH-Stat Titration is the gold standard validation method as it measures proton release directly).

-

Alternative: If using a pH indicator (e.g., Phenol Red), monitor absorbance change at 560 nm.

-

-

Initiation: Add 10-50 µL of Enzyme solution.

-

Monitoring: Record the consumption of NaOH (in pH stat) or color change over 5 minutes.

-

Validation:

-

Control: Run a "No Enzyme" blank to account for spontaneous hydrolysis (Serine esters are more prone to spontaneous hydrolysis at high pH than Glycine esters due to the neighboring -OH group effect).

-

Data Calculation

Calculate the rate of hydrolysis (

References

-

Bergmann, M., & Zervas, L. (1932).[1] Über ein allgemeines Verfahren der Peptid-Synthese.[2][3][4] Berichte der deutschen chemischen Gesellschaft. (Foundational paper on Z-group protection).

-

Fruton, J. S. (1953). The Specificity of Thiol Proteases. Yale Journal of Biology and Medicine. Link

-

Storer, A. C., et al. (1988).[5] Comparison of the kinetics of the papain-catalyzed hydrolysis of glycine- and alanine-based esters. Biochemistry.[5][6][3][7][8] Link

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[9][1][4] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.[9][6][7] (Reference for coupling logic). Link

-

ChemicalBook. (2025).[7] Z-GLY-GLY-OET Physicochemical Properties.[2][10][11]Link

Sources

- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 4. peptide.com [peptide.com]

- 5. Comparison of the kinetics of the papain-catalyzed hydrolysis of glycine- and alanine-based esters and thiono esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of the kinetics and mechanism of the papain-catalyzed hydrolysis of esters and thiono esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetics of the hydrolysis of N-benzoyl-l-serine methyl ester catalysed by bromelain and by papain. Analysis of modifier mechanisms by lattice nomography, computational methods of parameter evaluation for substrate-activated catalyses and consequences of postulated non-productive binding in bromelain- and papain-catalysed hydrolyses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchnow-admin.flinders.edu.au [researchnow-admin.flinders.edu.au]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. nbinno.com [nbinno.com]

- 11. Z-Gly-OEt - SRIRAMCHEM [sriramchem.com]

Technical Guide: Physical Properties & Characterization of Z-Ser-Gly-OEt

Topic: Physical Properties and Characterization of Z-Ser-Gly-OEt Crystalline Powder Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Z-Ser-Gly-OEt (N-Benzyloxycarbonyl-L-seryl-glycine ethyl ester) is a specialized dipeptide intermediate critical to synthetic peptide chemistry and enzymatic substrate profiling. Unlike simple glycine derivatives, the presence of the serine hydroxyl group introduces specific solubility and stability considerations that researchers must manage during scale-up and formulation.

This guide provides a definitive technical analysis of Z-Ser-Gly-OEt (CAS 4526-93-6), moving beyond basic catalog data to offer actionable protocols for characterization, handling, and quality assurance. It is designed for scientists requiring high-fidelity data to support IND-enabling studies or complex biochemical assays.

Chemical Identity & Structural Characterization[1][2]

Before physical profiling, the chemical identity must be unequivocally established. Z-Ser-Gly-OEt combines a hydrophobic Z-protection group with a polar serine side chain, creating an amphiphilic character that dictates its physical behavior.

Table 1: Core Chemical Specifications

| Property | Specification |

| Chemical Name | N-Benzyloxycarbonyl-L-seryl-glycine ethyl ester |

| Common Abbreviation | Z-Ser-Gly-OEt |

| CAS Number | 4526-93-6 |

| Molecular Formula | C₁₅H₂₀N₂O₆ |

| Molecular Weight | 324.33 g/mol |

| Stereochemistry | L-Serine (S-configuration) |

| MDL Number | MFCD00191150 |

| SMILES | CCOC(=O)CNC(=O)NC(=O)OCC1=CC=CC=C1 |

Structural Visualization

The following diagram illustrates the chemical connectivity and the distinct functional regions that influence solubility and reactivity.

Physical State & Thermal Properties[3][6]

Appearance and Morphology

Z-Ser-Gly-OEt typically isolates as a white, fine flowing crystalline powder . The crystalline habit is influenced by the recrystallization solvent; ethanol/water systems tend to yield fine needles, while ethyl acetate/hexane precipitation often results in amorphous-like aggregates that require careful drying.

Thermal Profile

Accurate thermal characterization is the primary method for assessing solid-state purity. Impurities such as free serine or benzyl alcohol will significantly depress the melting point.

-

Melting Point (MP): 105 – 107 °C [1][2].

-

Note: A melting range >2 °C indicates the presence of solvent occlusions or diastereomeric impurities (D-Ser contamination).

-

-

Thermal Stability: Stable up to ~150 °C. Decomposition (decarboxylation of the Z-group) typically onsets above 180 °C.

Experimental Protocol: Melting Point Validation

Do not rely solely on automated capillary systems. Visual inspection of the melt phase is crucial.

-

Preparation: Dry sample at 40 °C under vacuum (10 mbar) for 4 hours to remove surface moisture.

-

Loading: Pack capillary to a height of 2-3 mm. Tapping is essential to remove air pockets.

-

Ramp Rate:

-

Fast Ramp: 10 °C/min to 95 °C.

-

Slow Ramp: 1 °C/min from 95 °C to melt.

-

-

Acceptance Criteria: Clear melt within 105–107 °C. Any "sweating" or collapse prior to 100 °C suggests solvent solvates.

Solubility & Solution Thermodynamics

The amphiphilic nature of Z-Ser-Gly-OEt (hydrophobic Z-group vs. hydrophilic Ser-OH) creates a specific solubility profile. It is not water-soluble, a common misconception due to the serine residue.

Table 2: Solubility Profile (at 25 °C)

| Solvent | Solubility Rating | Application Relevance |

| DMSO / DMF | High (>100 mg/mL) | Ideal for stock solutions in bio-assays. |

| Ethanol / Methanol | Moderate (20–50 mg/mL) | Suitable for recrystallization (often with water antisolvent). |

| Ethyl Acetate | Moderate | Standard extraction solvent during synthesis. |

| Dichloromethane (DCM) | High | Preferred solvent for synthetic coupling reactions. |

| Water | Sparingly Soluble (<0.5 mg/mL) | Acts as an antisolvent; compound precipitates upon water addition. |

| Diethyl Ether / Hexane | Insoluble | Used to wash the crystalline filter cake. |

Protocol: Solubility Determination for Assay Development

When developing enzymatic assays (e.g., protease specificity studies), accurate concentration is vital.

-

Weighing: Accurately weigh 10.0 mg of Z-Ser-Gly-OEt.

-

Dissolution: Add 100 µL DMSO (analytical grade). Vortex for 30 seconds.

-

Result: Solution should be crystal clear.

-

-

Dilution: Slowly add buffer (e.g., PBS pH 7.4) while vortexing.[1]

-

Checkpoint: Monitor for turbidity (Tyndall effect). Z-Ser-Gly-OEt will likely precipitate if organic co-solvent drops below 5-10% v/v depending on concentration.

-

Characterization & Quality Control Workflow

To ensure the material is suitable for sensitive applications (e.g., drug intermediates), a multi-modal characterization approach is required.

Analytical Specifications

-

HPLC Purity: ≥ 98.0% (Area %).[2]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile. Gradient 5-95% B over 20 min.

-

Detection: UV at 214 nm (peptide bond) and 254 nm (Z-group aromatic).

-

-

Mass Spectrometry: ESI-MS should show [M+H]⁺ = 325.3 m/z and [M+Na]⁺ = 347.3 m/z.

-

TLC (Thin Layer Chromatography):

-

System: Chloroform:Methanol (9:1).

-

Rf Value: ~0.5–0.6 (varies by plate activation).

-

Visualization: UV and Ninhydrin (negative, as N-term is protected). Use Chlorine/Tolidine stain for amide detection.

-

Characterization Decision Tree

The following workflow outlines the logic for validating a new batch of Z-Ser-Gly-OEt.

Handling, Stability & Storage

Hygroscopicity & Hydrolysis

While the Z-group confers stability, the ethyl ester is susceptible to hydrolysis under basic conditions (pH > 9) or in the presence of esterases. The serine hydroxyl group makes the compound slightly hygroscopic compared to non-polar analogs like Z-Gly-Gly-OEt.

-

Storage Condition: Store at 2–8 °C (refrigerated).

-

Long-term Storage: -20 °C is recommended for storage exceeding 6 months to prevent transesterification or slow hydrolysis.

-

Container: Tightly sealed glass or polypropylene vial. Desiccants are recommended.

Safety Precautions

-

Personal Protective Equipment (PPE): Standard lab coat, nitrile gloves, and safety glasses.

-

Inhalation: As a fine powder, it can be an irritant. Handle in a fume hood or use a dust mask during weighing.

-

Toxicity: Generally low toxicity, but as a bioactive peptide intermediate, it should be treated as a potential allergen.

References

-

ChemicalBook. (2024).[3] Z-Ser-Gly-OEt Physical Properties and Melting Point Data. Retrieved from

-

Chem-Impex International. (2024). Product Specifications: Z-L-Seryl-L-Glycine Ethyl Ester (CAS 4526-93-6).[4][][6][7] Retrieved from

-

Fisher Scientific. (2024). N-Benzyloxycarbonyl-L-serylglycine ethyl ester, 95% Analysis. Retrieved from

-

BOC Sciences. (2024).[3] Z-L-seryl-L-glycine ethyl ester Technical Data. Retrieved from

Sources

- 1. el.aegeanair.com [el.aegeanair.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chembk.com [chembk.com]

- 4. N-Benzyloxycarbonyl-L-serylglycine ethyl ester, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. chemimpex.com [chemimpex.com]

- 7. scbt.com [scbt.com]

Technical Guide: Z-Ser-Gly-OEt (N-Benzyloxycarbonyl-L-serylglycine ethyl ester)

Executive Summary

Z-Ser-Gly-OEt (CAS: 4526-93-6) is a protected dipeptide derivative extensively utilized in synthetic medicinal chemistry and enzymology. Functioning primarily as a robust intermediate in peptide fragment condensation, it also serves as a chromogenic or esterolytic substrate for characterizing serine proteases and esterases. This guide provides a definitive technical analysis of its nomenclature, physicochemical properties, and a self-validating protocol for its synthesis and application in biocatalytic assays.

Part 1: Chemical Identity & Nomenclature

Precise nomenclature is critical in peptide chemistry to avoid ambiguity between isomers and protecting group variations.

IUPAC Nomenclature Breakdown

The systematic name Ethyl N-[(benzyloxy)carbonyl]-L-serylglycinate is derived as follows:

-

Core Backbone: A dipeptide formed from L-Serine and Glycine.

-

N-Terminus Protection: The amino group of Serine is protected by a Benzyloxycarbonyl group (abbreviated as Z or Cbz).[1]

-

C-Terminus Activation: The carboxylic acid of Glycine is esterified to an Ethyl ester (-OEt).

Synonyms and Abbreviations

| Category | Synonym / Identifier |

| Common Abbreviation | Z-Ser-Gly-OEt |

| Alternative Abbreviation | Cbz-Ser-Gly-OEt |

| Systematic Name | N-Benzyloxycarbonyl-L-serylglycine ethyl ester |

| IUPAC Name | Ethyl (2S)-2-[[2-(benzyloxycarbonylamino)-3-hydroxypropanoyl]amino]acetate |

| CAS Registry Number | 4526-93-6 |

| Molecular Formula | C₁₅H₂₀N₂O₆ |

Part 2: Physical & Chemical Properties

The following data aggregates experimental values and predictive models suitable for assay development.

| Property | Value | Notes |

| Molecular Weight | 324.33 g/mol | Monoisotopic mass |

| Appearance | White crystalline solid | Hygroscopic; store desiccated |

| Melting Point | 105–107 °C | Sharp melting point indicates high purity |

| Solubility | DMSO, DMF, Methanol, Ethanol | Sparingly soluble in water; soluble in organic solvents |

| pKa (Predicted) | ~10.6 (hydroxyl) | Serine side chain hydroxyl group |

| Stability | Stable at -20°C | Hydrolyzes in basic aqueous media (pH > 9) |

Part 3: Synthesis Protocol (Mixed Anhydride Method)

Rationale (Expertise & Experience)

While carbodiimide coupling (EDC/HOBt) is standard, the Mixed Anhydride Method (using isobutyl chloroformate) is often preferred for Z-protected amino acids due to its speed, cost-effectiveness, and ease of purification (byproducts are volatile or water-soluble). This protocol minimizes racemization of the Serine residue when performed strictly at low temperatures.

Reagents

-

Starting Material A: Z-L-Ser-OH (N-Benzyloxycarbonyl-L-serine)

-

Starting Material B: H-Gly-OEt·HCl (Glycine ethyl ester hydrochloride)

-

Activator: Isobutyl chloroformate (IBCF)

-

Base: N-Methylmorpholine (NMM) or Triethylamine (TEA)

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Ethyl Acetate

Step-by-Step Methodology

-

Activation (Formation of Mixed Anhydride):

-

Dissolve 10 mmol of Z-L-Ser-OH in 50 mL of anhydrous THF.

-

Cool the solution to -15°C (ice/salt bath). Critical: Temperature control prevents disproportionation.

-

Add 10 mmol of NMM . Stir for 2 minutes.

-

Dropwise add 10 mmol of IBCF . Stir for 10 minutes at -15°C to form the mixed anhydride intermediate.

-

-

Coupling:

-

In a separate vessel, dissolve 10 mmol of H-Gly-OEt·HCl in 20 mL DMF/THF containing 10 mmol of NMM (to neutralize the HCl salt).

-

Add the amine solution to the mixed anhydride mixture at -15°C.

-

Allow the reaction to warm to room temperature slowly over 4 hours.

-

-

Work-up & Purification:

-

Evaporate THF under reduced pressure.

-

Dissolve residue in Ethyl Acetate (100 mL).

-

Wash sequence:

-

Dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Crystallization: Recrystallize from Ethyl Acetate/Hexane to yield Z-Ser-Gly-OEt .

-

Synthesis Workflow Visualization

Figure 1: Logical flow of the Mixed Anhydride coupling strategy for Z-Ser-Gly-OEt synthesis.

Part 4: Applications in Biocatalysis & Drug Development

Substrate for Serine Proteases & Esterases

Z-Ser-Gly-OEt acts as a substrate for enzymes capable of hydrolyzing the ester bond (esterase activity) or the peptide bond (protease activity).

-

Mechanism: The enzyme attacks the carbonyl carbon of the ethyl ester (or the peptide bond), releasing ethanol (or Gly-OEt).

-

Assay Utility: The release of ethanol can be coupled to an alcohol dehydrogenase (ADH) assay for colorimetric detection, or the pH change (acid production) can be monitored titrimetrically.

-

Specificity: It is often used to probe the S1' subsite specificity of proteases like Subtilisin or Chymotrypsin, where the "Gly-OEt" portion occupies the prime side of the active site.

Transglycosylation Acceptor

Research indicates Z-Ser-Gly-OEt can function as a nucleophilic acceptor in enzymatic transglycosylation.[3] In this niche application, the hydroxyl group of the Serine residue attacks a glycosyl-enzyme intermediate, resulting in a glycosylated peptide (Z-Ser(Glycosyl)-Gly-OEt). This is valuable for synthesizing glycopeptide mimetics .

Enzymatic Hydrolysis Pathway

Figure 2: Mechanism of enzymatic hydrolysis of the ester moiety in Z-Ser-Gly-OEt.

References

-

ChemicalBook . Z-SER-GLY-OET (CAS 4526-93-6) Properties and Suppliers. Retrieved from

-

Fisher Scientific . N-Benzyloxycarbonyl-L-serylglycine ethyl ester, 95%. Retrieved from

-

DICAMES . Identification de protéases du termite Macrotermes subhyalinus (Rambur) et de son champignon symbiotique. (Discusses use as glucosyl acceptor).[3] Retrieved from

-

Organic Reactions . Synthesis of Peptides with Mixed Anhydrides. (General protocol reference). Retrieved from

Sources

Technical Application Note: Kinetic Profiling and Optimization of Z-Ser-Gly-OEt Enzymatic Hydrolysis

Executive Summary & Scientific Context

The enzymatic hydrolysis of Z-Ser-Gly-OEt (N-benzyloxycarbonyl-L-seryl-glycine ethyl ester) is a canonical model system used to evaluate the esterase activity of serine proteases, particularly the Subtilisin family (e.g., Subtilisin Carlsberg, Subtilisin BPN'). Unlike simple chromogenic substrates (e.g., p-nitroanilides), Z-Ser-Gly-OEt mimics the steric and electronic environment of a peptide bond while offering the kinetic sensitivity of an ester linkage.

This protocol details the rigorous characterization of this hydrolysis using two complementary methodologies:

-

pH-Stat Titration (Method A): The "Gold Standard" for real-time kinetic monitoring, measuring proton release directly.

-

RP-HPLC (Method B): A high-resolution endpoint assay for complex matrices or screening applications.

Mechanism of Action:

The reaction proceeds via the nucleophilic attack of the catalytic serine on the carbonyl carbon of the ethyl ester, releasing ethanol and generating the free acid (Z-Ser-Gly-OH). At alkaline pH (typically 8.0–9.0), the release of the carboxylic acid results in a stoichiometric release of protons (

Reaction Scheme Visualization

Figure 1: Reaction mechanism and signal generation. The release of the proton upon hydrolysis triggers the pH-stat titrator, providing a direct readout of reaction velocity.

Materials & Preparation

Reagents and Equipment

| Component | Grade/Specification | Critical Note |

| Z-Ser-Gly-OEt | >98% Purity (TLC/HPLC) | Hydrophobic; requires organic co-solvent. |

| Subtilisin Carlsberg | Lyophilized Powder | Store at -20°C. Hygroscopic. |

| Calcium Chloride ( | Anhydrous, ACS Reagent | Essential for Subtilisin thermal stability. |

| Potassium Chloride (KCl) | ACS Reagent | Maintains constant ionic strength. |

| Sodium Hydroxide (NaOH) | 0.05 M Standardized Solution | Titrant. Must be fresh and |

| Solvent | DMSO or Ethanol (Abs.)[1] | For substrate stock preparation. |

Solution Preparation

A. Reaction Matrix (Supporting Electrolyte) Purpose: Provides ionic strength and enzyme stability without buffering capacity (crucial for pH-stat).

-

Composition: 0.1 M KCl, 10 mM

. -

Protocol: Dissolve 7.45 g KCl and 1.47 g

in 900 mL deionized water. Degas to remove dissolved

B. Substrate Stock Solution (50 mM)

-

Protocol: Dissolve 162.2 mg of Z-Ser-Gly-OEt (MW: 324.33 g/mol ) in 10 mL of DMSO .

-

Storage: Stable for 1 week at 4°C. Do not store in aqueous buffers (spontaneous hydrolysis occurs).

C. Enzyme Stock Solution (~1 mg/mL)

-

Protocol: Dissolve 1-2 mg of enzyme powder in 1 mL of cold Reaction Matrix .

-

Caution: Prepare immediately before use. Subtilisin autolyzes rapidly in solution. Keep on ice.

Method A: pH-Stat Titration (Kinetic Gold Standard)

This method allows for the determination of

Experimental Setup

-

Instrument: Automatic Titrator (e.g., Metrohm, Radiometer) equipped with a micro-burette and a fast-response pH electrode.

-

Temperature: Thermostat reaction vessel to 25.0°C ± 0.1°C .

-

pH Setpoint: 8.0 (Optimum for Subtilisin).

Step-by-Step Protocol

-

Blank Determination (Spontaneous Hydrolysis):

-

Enzymatic Run:

-

Freshly prepare the vessel with 10 mL Matrix + Substrate (variable concentrations for

determination: 0.1 mM – 5.0 mM). -

Wait for temperature equilibration.

-

Initiate reaction by adding 10–50 µL of Enzyme Stock.

-

Monitor base consumption (

vs. Time) for 3–5 minutes. -

Ensure the slope is linear (steady state). If the rate curves off, reduce enzyme concentration.

-

Calculation of Activity

The rate of hydrolysis (

Where:

- = Rate of titrant addition (mL/min).

- = Molarity of NaOH titrant (mol/L).

-

= Conversion to

Specific Activity (Units/mg):

Method B: RP-HPLC Endpoint Assay

Use this method for screening inhibitors or when pH-stat equipment is unavailable.

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 10% B to 60% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm (peptide bond) or 254 nm (Cbz group).

-

Temperature: 30°C.

Protocol

-

Incubation: Mix 900 µL Reaction Matrix + 50 µL Substrate in a microfuge tube.

-

Start: Add 50 µL Enzyme. Incubate at 25°C.

-

Stop: At specific time points (e.g., 1, 2, 5, 10 min), remove 100 µL aliquots and quench immediately into 100 µL of 1% TFA/Acetonitrile .

-

Analysis: Centrifuge (10,000 x g, 5 min) to remove precipitated protein. Inject 20 µL onto HPLC.

-

Quantification: Integrate the peak area of the product (Z-Ser-Gly-OH) relative to a standard curve.

Troubleshooting & Optimization Logic

The following decision tree helps resolve common experimental failures.

Figure 2: Troubleshooting logic for enzymatic hydrolysis assays.

Key Optimization Parameters

-

Solubility: If the substrate precipitates upon addition to the buffer, increase the DMSO concentration (up to 5% v/v is usually tolerated by Subtilisin) or switch to a lower concentration.

-

Ionic Strength: Subtilisin activity is sensitive to ionic strength. Ensure the KCl concentration is consistent (0.1 M is standard).

-

pH Stability: Ensure the reaction vessel is shielded from atmospheric

during long incubations, as

References

-

Glazer, A. N. (1967). Esteratic Reactions of the Subtilisins. Journal of Biological Chemistry, 242(3), 433–436.

-

Ottesen, M., & Svendsen, I. (1970). The Subtilisins. Methods in Enzymology, 19, 199–215.

- Adler-Nissen, J. (1986). Enzymic Hydrolysis of Food Proteins. Elsevier Applied Science Publishers.

-

Philipp, M., & Bender, M. L. (1983). Kinetics of Subtilisin and Thiolsubtilisin. Molecular and Cellular Biochemistry, 51, 5–32.

-

Sigma-Aldrich. (n.d.). Product Information Sheet: Subtilisin A.

Sources

Using Z-Ser-Gly-OEt as a substrate for serine proteases

Application Note: Kinetic Characterization of Serine Protease Esterolytic Activity Using Z-Ser-Gly-OEt

Introduction & Scientific Rationale

In the kinetic mapping of serine proteases (e.g., Urokinase, Plasmin, Trypsin), distinguishing between amidase activity (cleavage of peptide bonds) and esterase activity (cleavage of ester bonds) is a critical analytical strategy. While physiological substrates are typically peptides, synthetic ester substrates like Z-Ser-Gly-OEt (N-Carbobenzyloxy-L-Seryl-Glycine Ethyl Ester) offer distinct advantages:

-

Higher Turnover (

): Serine proteases typically hydrolyze esters 10–100 times faster than homologous amides. This makes Z-Ser-Gly-OEt highly sensitive for detecting low concentrations of active enzyme. -

Mechanism Validation: The ratio of esterase to amidase activity is a fingerprint for the integrity of the catalytic triad (His-57, Asp-102, Ser-195).

-

Subsite Mapping: The "Z" (Benzyloxycarbonyl) group occupies the S2/S3 hydrophobic pocket, while the Ser-Gly dipeptide probes the S1-S2 specificity.

Scope: This guide details the protocol for using Z-Ser-Gly-OEt to quantify serine protease activity. We focus on a Coupled Enzyme Assay (ADH Method) as the primary protocol due to its high specificity for the leaving group (Ethanol), ensuring signal integrity over direct UV methods which can suffer from background interference.

Mechanistic Principle

The hydrolysis of Z-Ser-Gly-OEt by a serine protease releases Z-Ser-Gly-OH (acid) and Ethanol . To quantify this reaction in real-time, we couple the release of Ethanol to the reduction of NAD+ using Alcohol Dehydrogenase (ADH) .

Reaction 1 (Protease):

Reaction 2 (Detection):

Signal: The production of NADH is monitored spectrophotometrically at 340 nm . Since Reaction 2 is designed to be instantaneous (excess ADH), the rate of NADH appearance is directly proportional to the rate of Z-Ser-Gly-OEt hydrolysis.

Figure 1: Coupled enzymatic workflow. The protease releases ethanol, which is immediately converted by ADH, generating a stoichiometric NADH signal.

Material Preparation

Reagents Required:

-

Substrate: Z-Ser-Gly-OEt (MW ~320-350 Da range, verify specific batch).

-

Enzyme: Serine Protease of interest (e.g., Urokinase, Trypsin).[1][2][3][4][5]

-

Coupling Enzyme: Alcohol Dehydrogenase (ADH) from Yeast (Lyophilized,

300 units/mg). -

Cofactor:

-NAD+ (free acid or Li salt). -

Buffer: 0.1 M Phosphate Buffer, pH 7.6 (Avoid Tris if possible as it can inhibit some ADH variants, though often acceptable).

-

Solvent: Dimethyl Sulfoxide (DMSO) or Ethanol (Wait—CRITICAL : Do not use Ethanol to dissolve the substrate in this specific assay, as it is the analyte. Use DMSO or Methanol if ADH tolerates it. Recommended: DMSO ).[6]

Stock Solutions:

| Component | Concentration | Preparation Details | Storage |

| Buffer A | 0.1 M Phosphate, pH 7.6 | Filter through 0.22 | |

| Substrate Stock | 20 mM Z-Ser-Gly-OEt | Dissolve in 100% DMSO. | |

| NAD+ Stock | 50 mM | Dissolve in Buffer A. | |

| ADH Stock | 1000 Units/mL | Dissolve in Buffer A (Prepare fresh daily). | Ice (Use within 4h) |

Experimental Protocol (Coupled Enzyme Assay)

Pre-Experiment Checklist (Self-Validation):

Step-by-Step Procedure:

-

Instrument Setup:

-

Pre-warm spectrophotometer or plate reader to

(standard) or -

Set wavelength to 340 nm .

-

Mode: Kinetic (read every 15-30 seconds for 10 minutes).

-

-

Reaction Mix Preparation (Per Well/Cuvette):

-

Total Volume: 200

L (Microplate) or 1.0 mL (Cuvette). -

The table below scales for a 200

L reaction.

-

| Reagent | Volume ( | Final Conc. |

| Buffer A (Phosphate pH 7.6) | 160 | - |

| NAD+ Stock (50 mM) | 10 | 2.5 mM |

| ADH Stock (1 kU/mL) | 10 | 50 U/mL |

| Substrate (Z-Ser-Gly-OEt) | 10 | 1.0 mM (Variable for |

| Incubate 5 min to stabilize | - | - |

| Protease Sample | 10 | (Optimize to |

-

Initiation:

-

Add the Protease Sample last to initiate the reaction.

-

Mix immediately (pipette up/down or shake mode).

-

-

Data Acquisition:

-

Record Absorbance (

) vs. Time. -

Identify the linear range (typically 1–5 minutes).

-

Data Analysis & Kinetic Calculations

1. Calculate Slope:

Determine the slope (

2. Correct for Background:

3. Calculate Activity (Units):

Using the extinction coefficient of NADH (

- : Total reaction volume (mL)

- : Volume of enzyme added (mL)

-

: Pathlength (cm). Note: For standard microplates, 200

4. Kinetic Constants (

Figure 2: Experimental workflow emphasizing the critical blank subtraction step.

Troubleshooting & Optimization (Expertise)

| Issue | Probable Cause | Solution |

| High Background Rate | Spontaneous hydrolysis | Lower pH slightly (to 7.2–7.4). Store substrate stock in anhydrous DMSO. |

| Non-Linear Kinetics | Substrate depletion or ADH limitation | Ensure [NAD+] and ADH are saturating. Dilute the protease sample. |

| No Signal | ADH Inhibition | Ensure the substrate stock was NOT dissolved in Ethanol (common error). Use DMSO. |

| Precipitation | Substrate insolubility | Z-Ser-Gly-OEt is hydrophobic. Ensure final DMSO concentration is <5% but sufficient to keep it solubilized. |

References

-

Protease Specificity & Mechanism

-

Rawlings, N. D., et al. (2018). MEROPS: the database of proteolytic enzymes, their substrates and inhibitors. Nucleic Acids Research. Link

-

-

Esterolytic Assays

-

Green, G. D. J., & Shaw, E. (1981). Peptidyl diazomethyl ketones are specific inactivators of thiol proteinases. (Contextual reference for Z-peptide ester synthesis and assay). Journal of Biological Chemistry. Link

-

-

Coupled Enzyme Protocols

-

Bergmeyer, H. U. (1974). Methods of Enzymatic Analysis. Academic Press. (Standard reference for ADH coupled assays).

-

-

Urokinase/Plasmin Substrates

-

Lottenberg, R., et al. (1981). Assay of coagulation proteases using peptide chromogenic and fluorogenic substrates. Methods in Enzymology, 80, 341-361. Link

-

(Note: While Z-Ser-Gly-OEt is a classic substrate, specific modern literature often defaults to fluorogenic AMC substrates. This protocol adapts the classic esterase chemistry to modern coupled-enzyme detection for maximum reliability.)

Sources

- 1. Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. andrew.cmu.edu [andrew.cmu.edu]

- 3. Serine protease - Wikipedia [en.wikipedia.org]

- 4. A microtiter plate assay for the characterization of serine proteases by their esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. purdue.edu [purdue.edu]

- 6. Z-Gly-Pro-AMC *CAS 68542-93-8* | AAT Bioquest [aatbio.com]

Application Note: A Comprehensive Guide to the Kinetic Analysis of α-Chymotrypsin Using the Substrate Z-Ser-Gly-OEt

Introduction: Unraveling the Catalytic Power of Chymotrypsin

α-Chymotrypsin, a cornerstone enzyme in the field of biochemistry, is a serine protease of the peptidase S1 family, synthesized in the pancreas as the inactive zymogen, chymotrypsinogen.[1][2][3] Upon activation in the small intestine, it plays a critical role in protein digestion.[1][2] Its primary function is to catalyze the hydrolysis of peptide bonds, showing a strong preference for cleaving at the C-terminal side of large hydrophobic and aromatic amino acids such as tyrosine, tryptophan, and phenylalanine.[4][5]

The study of chymotrypsin's kinetics has been instrumental in developing our fundamental understanding of enzyme mechanisms, particularly the concepts of covalent catalysis and the "Ping-Pong" mechanism.[1][2] This detailed kinetic analysis is not merely an academic exercise; it is vital in drug development for screening potential inhibitors and in industrial applications where enzymatic activity must be precisely controlled.

This application note provides a detailed protocol and the underlying scientific rationale for determining the kinetic parameters of α-chymotrypsin using the synthetic dipeptide ester substrate, N-Carbobenzoxy-L-serylglycine ethyl ester (Z-Ser-Gly-OEt). While chymotrypsin classically targets large hydrophobic residues, its esterase activity allows for the use of synthetic substrates like Z-Ser-Gly-OEt. The aromatic carbobenzoxy ("Z") group facilitates binding to the enzyme's hydrophobic pocket, allowing for the sensitive measurement of ester bond hydrolysis.[6]

Principle of the Assay

The kinetic analysis of chymotrypsin with Z-Ser-Gly-OEt relies on monitoring the rate of substrate hydrolysis. The enzyme catalyzes the cleavage of the ethyl ester bond, producing N-Carbobenzoxy-L-serylglycine and ethanol.

Z-Ser-Gly-OEt + H₂O --(Chymotrypsin)--> Z-Ser-Gly-OH + Ethanol

The product, Z-Ser-Gly-OH, has a newly formed carboxyl group which, at a pH above its pKa, will release a proton (H⁺) into the reaction buffer, causing a decrease in pH. This change in proton concentration can be monitored continuously using a spectrophotometer by including a pH indicator, such as phenol red, in the assay buffer.[7] The rate of color change of the indicator is directly proportional to the rate of substrate hydrolysis, allowing for the calculation of the initial reaction velocity (v₀). By measuring v₀ at various substrate concentrations, we can determine key Michaelis-Menten kinetic parameters.[8][9]

The Catalytic Mechanism of Chymotrypsin: A Two-Act Play

Chymotrypsin's efficiency stems from a sophisticated catalytic mechanism involving a "catalytic triad" of amino acid residues in its active site: Aspartate-102, Histidine-57, and Serine-195.[4][10] The mechanism proceeds via a two-step, or "ping-pong," process involving a covalent acyl-enzyme intermediate.[2]

-

Acylation (Act 1): The substrate binds to the active site. The Asp-102 residue orients the His-57, which in turn acts as a general base, abstracting a proton from Ser-195.[10] This transforms the serine's hydroxyl group into a potent nucleophile (alkoxide ion), which attacks the carbonyl carbon of the substrate's ester bond.[2] This forms a transient tetrahedral intermediate, which is stabilized by hydrogen bonds in a region known as the "oxyanion hole".[4] The intermediate then collapses, breaking the ester bond. The ethanol portion (P₁) is released, leaving the rest of the substrate covalently attached to the serine residue, forming an acyl-enzyme intermediate.[2]

-

Deacylation (Act 2): A water molecule enters the active site. The His-57 residue, now acting as a general acid, facilitates a nucleophilic attack by water on the acyl-enzyme intermediate's carbonyl carbon. This forms a second tetrahedral intermediate, again stabilized by the oxyanion hole. This intermediate collapses, cleaving the covalent bond between the enzyme and the substrate. The carboxyl-containing product (P₂) is released, and the catalytic triad is regenerated, ready for another catalytic cycle.[4]

Caption: Experimental workflow for chymotrypsin kinetic analysis.

Data Analysis: From Raw Data to Kinetic Constants

-

Calculate Initial Velocity (v₀):

-

For each substrate concentration, plot Absorbance vs. Time (in seconds).

-

Identify the initial linear portion of the curve. The slope of this line (ΔAbs/Δt) is the initial reaction rate.

-

Convert this rate from ΔAbs/min to µmol/min/mL (Units/mL) using the Beer-Lambert law (A = εcl) and the molar extinction coefficient (ε) of phenol red under the specific assay conditions. This requires creating a standard curve of absorbance vs. H⁺ concentration. Alternatively, for relative comparisons, ΔAbs/min can be used.

-

-

Michaelis-Menten Plot:

-

Plot the initial velocity (v₀) on the y-axis against the substrate concentration ([S]) on the x-axis.

-

This plot should yield a hyperbolic curve that approaches a maximum velocity (Vmax). [9] * Vmax: The maximum rate of the reaction when the enzyme is saturated with substrate. [8] * Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax (Vmax/2). Km is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity. [8][11]

-

-

Lineweaver-Burk Plot (Double Reciprocal Plot):

-

Calculate Catalytic Constants:

-

kcat (Turnover Number): This represents the number of substrate molecules converted to product per enzyme molecule per second when the enzyme is saturated. [11] * kcat = Vmax / [E]t

-

Where [E]t is the total enzyme concentration in the assay well.

-

-

Catalytic Efficiency (kcat/Km): This constant represents the enzyme's overall efficiency, taking into account both substrate binding (Km) and catalytic turnover (kcat). It is the best measure for comparing an enzyme's preference for different substrates. [15]

-

Interpreting the Results

The kinetic parameters provide a quantitative profile of the enzyme's catalytic behavior.

| Parameter | Definition | Significance |

| Vmax | Maximum reaction velocity at saturating substrate concentration. | Represents the maximum catalytic capacity of the enzyme under the given conditions. |

| Km | Substrate concentration at ½ Vmax. | Inversely related to the enzyme's affinity for the substrate. [11]A low Km suggests strong binding. |

| kcat | Turnover number; molecules of substrate converted per enzyme per second. | A measure of the intrinsic catalytic rate of the enzyme. [11] |

| kcat/Km | Specificity constant or catalytic efficiency. | Reflects the overall efficiency of the enzyme at low substrate concentrations. [15] |

Troubleshooting:

-

No linear phase: The enzyme concentration may be too high. Reduce the amount of enzyme used.

-

Scattered Lineweaver-Burk plot: This can happen due to errors in measuring low velocities at low substrate concentrations. Ensure accurate pipetting and use non-linear regression on the Michaelis-Menten plot for a more robust fit.

-

Low signal: The enzyme concentration may be too low, or the buffer pH may be drifting. Ensure buffer capacity is sufficient.

References

-

Chemistry LibreTexts. (2025). 10.3: Chymotrypsin- A Case Study. [Link]

-

Chemistry LibreTexts. (2023). 7.2: Chymotrypsin. [Link]

-

Open Library Publishing Platform. The Catalytic Mechanism of Chymotrypsin & Measuring Activity – BIOC2580: Introduction to Biochemistry*. [Link]

-

Khan Academy. Steady states and the Michaelis Menten equation. [Link]

-

Chemistry LibreTexts. (2025). 5.2: Enzyme Parameters. [Link]

-

AK Lectures. (2015). Specificity of Serine Proteases (Chymotrypsin, Trypsin and Elastase). [Link]

-

PMC. Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant. [Link]

-

Thieme. 6.3 Synthesis of Glycopeptides. [Link]

-

Ninja Nerd. (2017). Biochemistry | Michaelis-Menten Equation. [Link]

-

AK Lectures. Catalytic Efficiency of Enzymes (kcat/Km). [Link]

-

PMC. Detection of Chymotrypsin by Optical and Acoustic Methods. [Link]

-

DiVA. A study of the enzymatic activity of chymotrypsin when diffused through an inhibitor-barrier. [Link]

-

PubMed. The action of alpha chymotrypsin upon mixtures of esters and proteins at enzyme-saturating concentrations. [Link]

-

TeachMePhysiology. (2024). Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. [Link]

-

Oxford Academic. (Clinical Chemistry). Simple Automated Spectrophotometric Method for Assay of Trypsin and Chymotrypsin in Duodenal Juice. [Link]

-

ResearchGate. Determination of kinetic parameters for casein hydrolysis by chymotrypsin using two ranges of substrate concentration. [Link]

-

Reddit. Kcat vs catalytic efficiency (Kcat / Km). [Link]

-

MCAT Biochemistry. Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. [Link]

-

ACS Publications. Spectrophotometric Determination of Trypsin and Trypsin Inhibitors. [Link]

-

YouTube. Enzyme kinetics fundamentals & terms: Km, kcat, specificity constant/catalytic efficiency, activity. [Link]

-

AK Lectures. Reaction Mechanism of Chymotrypsin. [Link]

-

Cell Biolabs, Inc. Glycine Assay Kit. [Link]

-

Chemistry LibreTexts. (2025). 10.2: The Equations of Enzyme Kinetics. [Link]

-

YouTube. Michaelis Menten Equation Explained For Beginners. [Link]

-

Springer. Activity, stability and kinetic parameters for α-chymotrypsin catalysed reactions in AOT/isooctane. [Link]

-

Khan Academy. Enzyme inhibition and kinetics graphs. [Link]

-

University of Wisconsin-La Crosse. Chapter 7: Catalytic Mechanisms of Enzymes. [Link]

-

CoaChrom Diagnostica. Chymotrypsin Measurement Principle Reagents Sample Method. [Link]

-

YouTube. Enzyme kinetics - calculating Km and Vmax using Excel. [Link]

-

YouTube. chymotrypsin catalytic triad. [Link]

-

YouTube. Lineweaver Burk plot. [Link]

-

MedSchoolCoach. Michaelis Menten Kinetics – MCAT Biochemistry. [Link]

-

Microbe Notes. Lineweaver–Burk Plot. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Chymotrypsin [sigmaaldrich.com]

- 4. The Catalytic Mechanism of Chymotrypsin & Measuring Activity – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 5. youtube.com [youtube.com]

- 6. Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. teachmephysiology.com [teachmephysiology.com]

- 9. youtube.com [youtube.com]

- 10. aklectures.com [aklectures.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. microbenotes.com [microbenotes.com]

- 14. 2minutemedicine.com [2minutemedicine.com]

- 15. aklectures.com [aklectures.com]

Application Note: Preparation and Handling of Z-Ser-Gly-OEt Stock Solutions for Enzymatic Assays

Abstract & Scope

This technical guide details the preparation, storage, and handling of Z-Ser-Gly-OEt (CAS: 4526-93-6), a synthetic peptide substrate commonly used to assay serine proteases, esterases, and acylamino acid-releasing enzymes (AARE). Due to the hydrophobicity of the benzyloxycarbonyl (Z) protecting group and the ethyl ester moiety, this compound exhibits poor aqueous solubility. Improper solubilization often leads to micro-precipitation, resulting in erratic kinetic data and non-reproducible IC50 values. This protocol establishes a standardized method for generating high-stability stock solutions using anhydrous organic solvents, ensuring assay reliability.

Physicochemical Profile & Solubility Logic

Understanding the molecular architecture of Z-Ser-Gly-OEt is a prerequisite for successful formulation.

| Property | Specification |

| Chemical Name | Z-L-Ser-Gly-OEt (Ethyl N-[(benzyloxy)carbonyl]serylglycinate) |

| Molecular Formula | C₁₅H₂₀N₂O₆ |

| Molecular Weight | 324.33 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility (Water) | < 0.5 mg/mL (Poor) |

| Solubility (DMSO) | > 20 mg/mL (Excellent) |

| Solubility (Ethanol) | ~ 5-10 mg/mL (Good, but volatile) |

| Storage (Solid) | -20°C, desiccated |

The Solubility Mechanism: The "Z" group (Carbobenzyloxy) is a large hydrophobic aromatic carbamate. While the Ser-Gly core is polar, the flanking Z-group and the C-terminal Ethyl Ester (OEt) dominate the solvation thermodynamics, rendering the molecule insoluble in pure aqueous buffers.

-

Causality: Attempting to dissolve this directly in Tris or Phosphate buffer will result in a suspension, not a solution.

-

Solution: Anhydrous Dimethyl Sulfoxide (DMSO) is the preferred solvent due to its high dielectric constant, ability to disrupt peptide aggregation, and low vapor pressure (preventing concentration shifts during storage).

Materials & Reagents

-

Primary Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ACS Spectrophotometric Grade or equivalent (water content <0.1%).

-

Why Anhydrous? Ester bonds are susceptible to hydrolysis. Water in the stock solution will slowly degrade the substrate into Z-Ser-Gly-OH and Ethanol, altering the effective concentration over time.

-

-

Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.

-

Why Amber? Protects from potential photodegradation (though Z-groups are relatively stable, this is Good Laboratory Practice).

-

Why Glass? DMSO can leach plasticizers from certain polypropylene tubes over long storage periods.

-

Protocol: Preparation of 50 mM Stock Solution

Target Volume: 1.0 mL | Target Concentration: 50 mM

Step 1: Gravimetric Calculation

Calculate the mass required using the formula:

Step 2: Weighing & Solubilization

-

Equilibrate the vial of Z-Ser-Gly-OEt to room temperature before opening to prevent water condensation on the hygroscopic powder.

-

Weigh approximately 16.2 mg of Z-Ser-Gly-OEt into a clean amber glass vial. Record the exact mass (e.g., 16.4 mg).

-

Calculate the exact volume of DMSO required to reach 50 mM based on the actual weighed mass:

Example: If 16.4 mg is weighed: -

Add the calculated volume of Anhydrous DMSO to the vial.

Step 3: Mixing & QC

-

Vortex vigorously for 30-60 seconds.

-

Visual QC: Hold the vial up to a light source. The solution must be completely clear and colorless. If particulates are visible, sonicate in a water bath for 2 minutes at room temperature.

-

Critical Warning: Do not heat above 37°C, as this may accelerate ester hydrolysis.

-

Step 4: Aliquoting & Storage

-

Divide the master stock into small aliquots (e.g., 50-100 µL) in polypropylene microcentrifuge tubes (acceptable for frozen storage) or glass vials.

-

Store at -20°C.

-

Shelf Life: 6 months if kept anhydrous. Avoid repeated freeze-thaw cycles (limit to <3).

-

Protocol: Working Solution Preparation (The "Dropwise" Method)

Diluting the hydrophobic stock into aqueous buffer is the most critical step to avoid "crashing out" (precipitation).

-

Prepare Assay Buffer: Ensure your buffer (e.g., 50 mM Tris-HCl, pH 7.5) is at room temperature.[3]

-

Determine Dilution Factor: For a final assay concentration of 500 µM (0.5 mM), a 1:100 dilution is required.

-

Kinetic Mixing:

-

Place the buffer on a magnetic stirrer (gentle stir) or vortex on a low setting.

-

Add the DMSO stock dropwise into the center of the vortex.

-

Why? Rapid dispersion prevents local high concentrations of substrate that trigger nucleation and precipitation.

-

-

Solvent Limit: Ensure the final DMSO concentration in the assay is < 5% (v/v) , preferably < 1%. High DMSO levels can inhibit certain serine proteases or denature the enzyme.

Workflow Visualization

The following diagram illustrates the critical path for stock generation and usage, highlighting the decision nodes for Quality Control.

Caption: Logical workflow for Z-Ser-Gly-OEt solubilization ensuring homogeneity and stability.

Critical Considerations & Troubleshooting

Stability of the Ester Bond

The ethyl ester (-OEt) is the reactive site for both the enzyme (desired) and spontaneous hydrolysis (undesired).

-

pH Sensitivity: Avoid storing working solutions at pH > 8.5 for extended periods, as base-catalyzed hydrolysis will degrade the substrate background signal.

-

Temperature: Keep working solutions on ice until the moment of the assay.

Detection Methods

Unlike p-nitroanilide (pNA) substrates which turn yellow, Z-Ser-Gly-OEt hydrolysis does not produce a color change in the visible spectrum.

-

Potentiometric (pH Stat): Monitors the release of H+ ions (acidification) during ester hydrolysis.

-

Coupled Assay: Use Alcohol Dehydrogenase (ADH) + NAD+ to detect the released Ethanol (monitor NADH production at 340 nm).

-

HPLC: Separate the substrate (Z-Ser-Gly-OEt) from the product (Z-Ser-Gly-OH) on a C18 column.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Cloudiness in Stock | Moisture in DMSO or saturation | Sonicate; ensure DMSO is anhydrous. |

| Precipitate in Assay | Rapid dilution or high conc. | Use "Dropwise" method; lower final concentration; warm buffer to 25°C. |

| High Background Signal | Spontaneous hydrolysis | Check buffer pH; ensure stock was stored at -20°C; prepare fresh working solution. |

| No Enzyme Activity | DMSO inhibition | Reduce final DMSO % to <1%; check enzyme compatibility with organic solvents. |

References

-

PubChem. (2023).[4] Compound Summary: Z-Ser-Gly-OEt (CID 658436).[2] National Center for Biotechnology Information. [Link]

- Methods in Enzymology. (Various Volumes). Proteolytic Enzymes: Serine Peptidases. Academic Press. (General reference for serine protease assay conditions).

Sources